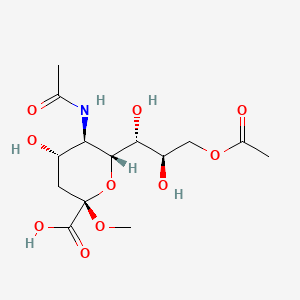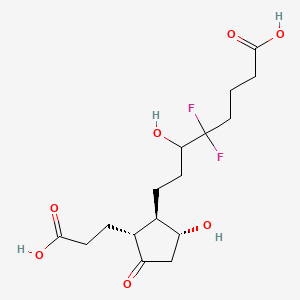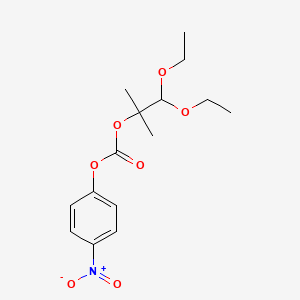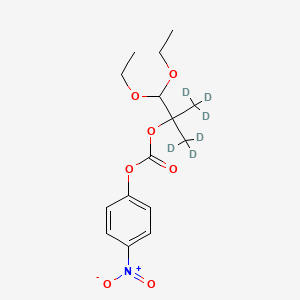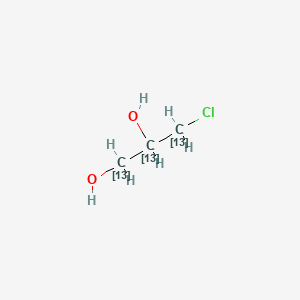
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesyl Pyrophosphate-d3 Triammonium Salt, also known as Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt, is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Synthesis Analysis
Farnesyl pyrophosphate is a 15-carbon isoprenoid synthesized from geranyl pyrophosphate (GPP) by the action of enzyme farnesyl pyrophosphate synthase (FPPS) . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .Chemical Reactions Analysis
Farnesyl Pyrophosphate-d3 Triammonium Salt is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .Physical And Chemical Properties Analysis
The molecular weight of Farnesyl Pyrophosphate-d3 Triammonium Salt is 433.418 Da .Wirkmechanismus
Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids. It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Farnesyl Pyrophosphate-d3 Triammonium Salt involves the conversion of Farnesol to Farnesyl Pyrophosphate-d3 Triammonium Salt through a series of reactions.", "Starting Materials": [ "Farnesol", "Deuterium oxide (D2O)", "Ammonium chloride", "Sodium triacetoxyborohydride", "Triethylamine", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Farnesol is dissolved in D2O and treated with sodium triacetoxyborohydride, triethylamine, and pyridine to form Farnesol-d3.", "Step 2: Farnesol-d3 is then treated with pyrophosphoric acid in the presence of triethylamine to form Farnesyl Pyrophosphate-d3.", "Step 3: Farnesyl Pyrophosphate-d3 is then reacted with ammonium chloride in methanol and chloroform to form Farnesyl Pyrophosphate-d3 Triammonium Salt." ] } | |
CAS-Nummer |
1366590-48-8 |
Produktname |
Farnesyl Pyrophosphate-d3 Triammonium Salt |
Molekularformel |
C15H28O7P2 |
Molekulargewicht |
385.348 |
IUPAC-Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI-Schlüssel |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyme |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



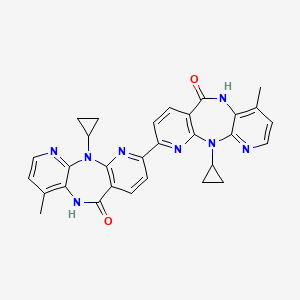

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

